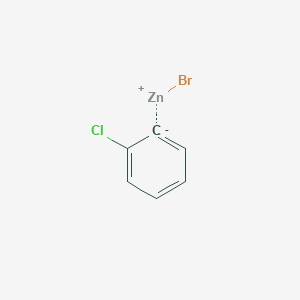

2-Chlorophenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWDPCCTNVIWLC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorophenylzinc Bromide

Direct Zinc Insertion Reactions: From Aryl Halide Precursors

The direct insertion of metallic zinc into the carbon-bromine bond of 2-bromochlorobenzene is a common and straightforward method for the synthesis of 2-Chlorophenylzinc bromide. mdpi.com This process, however, is critically dependent on the reactivity of the zinc metal, which necessitates activation to overcome the passivating surface layer of zinc oxide. indolysaght.com

The reactivity of commercially available zinc dust is often insufficient for direct insertion into aryl halides due to a surface layer of zinc oxide. indolysaght.com To enhance its reactivity, various activation methods are employed. A common laboratory practice involves treating the zinc dust with reagents that can remove this oxide layer and create a more reactive metallic surface.

One established method involves the use of 1,2-dibromoethane (B42909). mdpi.com The reaction between zinc and 1,2-dibromoethane generates ethene gas and zinc bromide, effectively cleaning the zinc surface. Another activating agent is trifluoroacetic acid, which can also be used to initiate the reaction, indicated by gas evolution. mdpi.com Furthermore, the use of iodine is a well-documented technique for zinc activation, which is crucial for facilitating the conversion of alkyl bromides to more reactive species. organic-chemistry.org The choice of activation method can influence the efficiency and initiation of the metalation process.

| Activation Method | Reagents | Observable Indication |

| Chemical Activation | 1,2-Dibromoethane, Trifluoroacetic acid | Gas evolution |

| Halogen Activation | Iodine | Decoloration |

This table summarizes common methods for the activation of zinc dust prior to its use in direct insertion reactions.

The efficiency of the direct zinc insertion can be significantly improved by the use of additives and catalysts. For the synthesis of this compound from 2-bromochlorobenzene, cobalt(II) bromide has been shown to be an effective catalyst. mdpi.com The presence of a catalytic amount of cobalt bromide facilitates the insertion of zinc into the carbon-bromine bond. mdpi.comnih.gov

| Additive/Catalyst | Function | Precursor |

| Cobalt(II) bromide | Catalyst | 2-Bromochlorobenzene |

| Iodine | Activator/Catalyst | Alkyl/Aryl Bromides |

| Lithium Chloride | Solubilizing Agent | Aryl/Alkyl Halides |

This table details the function of common additives and catalysts in the direct zinc insertion method for preparing organozinc reagents.

The choice of solvent is a crucial parameter in the synthesis of organozinc reagents. For the preparation of this compound, acetonitrile (B52724) has been successfully employed as the reaction solvent. mdpi.com The reaction is typically conducted under an inert atmosphere, such as argon, to prevent the degradation of the organometallic species by oxygen or moisture. mdpi.com

The reaction temperature is another important factor. The activation of zinc dust with 1,2-dibromoethane and trifluoroacetic acid in acetonitrile is often initiated by heating, after which the mixture is allowed to cool before the addition of the aryl bromide and catalyst. mdpi.com The subsequent formation of this compound is then typically carried out at ambient temperature. mdpi.com The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) is also common in the synthesis of various organozinc compounds, often in the presence of LiCl to enhance reactivity and solubility. organic-chemistry.orgbeilstein-journals.org

Halogen-Zinc Exchange Reactions

An alternative to direct zinc insertion is the halogen-zinc exchange, which involves the transmetalation of an organometallic compound with a zinc salt. This method is particularly useful when the direct insertion is sluggish or incompatible with other functional groups present in the molecule.

Organolithium reagents can be converted to the corresponding organozinc compounds through transmetalation with a zinc halide, such as zinc bromide. This process involves reacting a pre-formed organolithium species with a zinc salt. youtube.com Organozinc compounds are generally less reactive and more tolerant of functional groups compared to their organolithium precursors. wikipedia.org This difference in reactivity allows for greater selectivity in subsequent reactions. The transmetalation from an organolithium intermediate proceeds through the formation of an ate complex, followed by the exchange of the lithium for zinc. uni-muenchen.de

Similar to organolithium reagents, Grignard reagents (organomagnesium halides) can also undergo transmetalation to form organozinc compounds. The exchange of magnesium for zinc can be achieved by treating the Grignard reagent with a zinc halide. beilstein-journals.org This method can be advantageous as Grignard reagents are often readily prepared from a wide range of organic halides. The resulting organozinc reagent may exhibit different reactivity and selectivity compared to the parent Grignard reagent. reddit.com

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a compelling alternative for the preparation of this compound, proceeding under mild conditions without the need for highly activated zinc metal. This method typically involves the electroreduction of an aryl halide in a specialized electrochemical cell.

A common setup utilizes an undivided cell equipped with a sacrificial zinc anode, which is consumed during the reaction to form the organozinc species. nih.govorganic-chemistry.org The cathode is typically an inert material, such as carbon fibre. The process is catalyzed by transition metal complexes, with cobalt and nickel catalysts being particularly effective. organic-chemistry.orgelectrochem.org

In a cobalt-catalyzed system, the reaction is conducted in a solvent like acetonitrile (ACN) or dimethylformamide (DMF), often with pyridine (B92270) added as a ligand. nih.govorganic-chemistry.org The electroreduction of the aryl halide at the cathode in the presence of a cobalt halide generates the arylzinc species with good yields. organic-chemistry.org The mechanism involves the reduction of the catalyst, followed by oxidative addition of the aryl halide and subsequent transmetalation with zinc ions generated from the anode. electrochem.org This method avoids the direct use of zinc dust and allows for the synthesis of functionalized arylzinc compounds. organic-chemistry.orgelectrochem.org

Research into nickel-catalyzed electrochemical synthesis has also shown promise. These reactions can be performed in DMF using a nickel-bipyridine complex as the catalyst, achieving conversions of aryl halides to arylzinc halides in the range of 60-70%. electrochem.org The use of a sacrificial anode is crucial as it provides the zinc source for the organometallic reagent. rsc.orgnih.gov

| Parameter | Cobalt-Catalyzed System | Nickel-Catalyzed System |

|---|---|---|

| Precursor | Aryl chlorides or bromides | Aryl chlorides or bromides |

| Anode | Sacrificial Zinc | Sacrificial Zinc |

| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Catalyst | Cobalt Halide (e.g., CoBr₂) with Pyridine | Nickel-Bipyridine Complex |

| Typical Yield | Good | 60-70% |

Flow Chemistry and Continuous Processing Techniques for Preparation

Flow chemistry provides a highly efficient, scalable, and safe method for the on-demand synthesis of this compound. nih.gov This technique addresses many challenges associated with traditional batch production, such as exothermicity, instability, and the labor-intensive preparation of organozinc reagents. nih.gov

In a typical continuous flow setup, a solution of the organic halide precursor, such as 2-bromochlorobenzene, is pumped through a column packed with a bed of zinc turnings. acs.orgfraunhofer.deresearchgate.net This packed-bed reactor allows for excellent contact between the reagent and the metal, leading to high conversion rates. vapourtec.com The zinc can be activated chemically or mechanically prior to use to ensure high reactivity. acs.orgfraunhofer.deresearchgate.net

One of the key advantages of this approach is the ability to achieve full conversion of the halide within a single pass through the reactor, with reported organozinc yields ranging from 82% to 92%. acs.orgfraunhofer.deresearchgate.net The process is highly scalable; laboratory setups can produce solutions at a rate of 30 mL per hour, while pilot-scale systems have been designed with throughputs of up to 3-5 L/h. nih.govfraunhofer.de

The organozinc solution generated in the flow reactor is clean and has a reproducible concentration, making it suitable for immediate use in subsequent reactions. nih.gov This integration, often called a "telescoped" reaction, is a significant advantage, as the sensitive organozinc reagent is consumed as it is formed, minimizing decomposition and handling risks. researchgate.netresearchgate.net For example, the output stream containing this compound can be directly coupled with a second flow reactor to perform subsequent cross-coupling reactions, such as Negishi couplings. researchgate.netvapourtec.com

| Parameter | Description | Research Finding |

|---|---|---|

| Reactor Type | Packed-bed column reactor | Enables high conversion in a single pass. acs.orgfraunhofer.de |

| Zinc Source | Bed of zinc turnings | A large molar excess of chemically or mechanically activated zinc is used. fraunhofer.deresearchgate.net |

| Process Nature | Continuous, on-demand synthesis | Overcomes instability and handling issues of organozinc reagents. nih.gov |

| Yield | Organozinc reagent formation | 82-92%. acs.orgfraunhofer.deresearchgate.net |

| Scalability | Laboratory to Pilot Scale | Throughputs of up to 3-5 L/h have been demonstrated. fraunhofer.deacs.org |

| Integration | Coupling with subsequent reactions | The product stream can be directly used in subsequent steps like Negishi or Reformatsky reactions. nih.govresearchgate.net |

Reactivity Profiles and Transformative Applications of 2 Chlorophenylzinc Bromide

Catalytic Cross-Coupling Reactions

2-Chlorophenylzinc bromide serves as a versatile nucleophilic partner in a variety of catalytic cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The reactivity and selectivity of these transformations are highly dependent on the choice of metal catalyst and the architecture of the supporting ligands.

The Palladium-Catalyzed Negishi Coupling is a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in these reactions. This reaction allows for the formation of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

The scope of the Negishi coupling with this compound extends to a variety of electrophiles, with aryl halides being the most common coupling partners. The reactivity of aryl halides generally follows the order of I > OTf > Br >> Cl. wikipedia.org While aryl iodides and bromides are excellent substrates, the coupling of aryl chlorides can be more challenging and often requires more specialized catalytic systems. wikipedia.orgorganic-chemistry.org

The reaction generally tolerates a broad range of functional groups on the electrophile, including esters, nitriles, and ketones. organic-chemistry.orgnih.gov However, limitations can arise with highly sterically hindered electrophiles, which may lead to lower yields and slower reaction rates.

The coupling of organozinc reagents with alkyl halides is more challenging due to competing side reactions such as β-hydride elimination. nih.govmit.edumit.edunih.gov The development of specific catalyst systems is often necessary to achieve efficient cross-coupling with alkyl halides. organic-chemistry.org For instance, the use of palladium catalysts with specific trialkylphosphine ligands has been shown to be effective for the coupling of various organozinc reagents with unactivated primary alkyl iodides, bromides, chlorides, and tosylates. organic-chemistry.org

Table 1: Scope of Electrophiles in Palladium-Catalyzed Negishi Coupling with Organozinc Reagents

| Electrophile Type | Reactivity | Functional Group Tolerance | Limitations |

| Aryl Iodides | High | Excellent | Steric hindrance can reduce yield. |

| Aryl Bromides | Good | Excellent | Steric hindrance can reduce yield. |

| Aryl Triflates | Good | Good | Substrate dependent. |

| Aryl Chlorides | Moderate | Good | Requires specialized catalysts. wikipedia.org |

| Alkyl Halides | Challenging | Moderate | Prone to β-hydride elimination. nih.govmit.edumit.edunih.gov |

The choice of ligand is crucial for the success of the Palladium-Catalyzed Negishi Coupling of this compound. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences both the reactivity and selectivity of the reaction.

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are widely used. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine and biarylphosphine ligands like SPhos, RuPhos, XPhos, and CPhos, have been shown to be highly effective. organic-chemistry.orgmit.edu These ligands promote the reductive elimination step and can suppress side reactions. nih.govmit.edumit.edunih.gov For instance, the CPhos ligand has demonstrated superior performance in the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides, providing high yields and excellent selectivity. organic-chemistry.orgmit.edu In some cases, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can negate the influence of the phosphine ligand on stereoselectivity and improve product yields. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for cross-coupling reactions. researchgate.net Their strong σ-donating ability and tunable steric bulk make them highly effective in promoting the catalytic cycle. researchgate.net Palladium-NHC complexes have been successfully employed in Negishi coupling reactions, often exhibiting high catalytic activity and stability. chemrxiv.orgorganic-chemistry.orgresearchgate.net The use of bulky NHC ligands can be particularly beneficial in overcoming steric hindrance and in promoting the coupling of challenging substrates. chemrxiv.org

Table 2: Influence of Ligand Architecture on Negishi Coupling

| Ligand Type | Key Features | Impact on Reactivity and Selectivity |

| Phosphines | ||

| Tri-tert-butylphosphine | Bulky, electron-rich | Enhances catalytic activity. |

| Biarylphosphines (e.g., CPhos) | Bulky, electron-rich | Suppresses β-hydride elimination, high yields and selectivity. organic-chemistry.orgmit.edu |

| N-Heterocyclic Carbenes (NHCs) | ||

| Imidazolylidenes | Strong σ-donors, tunable sterics | High catalytic activity and stability. researchgate.net |

| Bulky NHCs | Sterically demanding | Overcomes steric hindrance, couples challenging substrates. chemrxiv.org |

Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium-catalyzed methods. wikipedia.org Nickel catalysts can be employed in various oxidation states (Ni(0) or Ni(II)) and are effective for the coupling of organozinc reagents with a range of electrophiles, including aryl chlorides. wikipedia.orgorganic-chemistry.org

Emerging methodologies in this area focus on the development of highly active and selective nickel catalysts. Nickel-NHC complexes have been shown to be particularly efficient for the Negishi coupling of unactivated aryl chlorides. organic-chemistry.orgnih.gov These catalysts can operate under mild conditions and exhibit good functional group tolerance. organic-chemistry.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions, which involve the coupling of two different electrophiles, represent a novel approach for C-C bond formation. nih.govwisc.edu This strategy has been successfully applied to the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides. nih.govwisc.edu

The use of iron and other earth-abundant metals in cross-coupling reactions is a rapidly growing field, driven by the low cost, low toxicity, and high natural abundance of these metals. nih.govresearchgate.netnih.govbeilstein-journals.org Iron-catalyzed cross-coupling reactions have proven to be particularly effective for the coupling of alkyl halides with aryl Grignard reagents and can be extended to organozinc reagents.

A key advantage of iron catalysis is its ability to promote the coupling of substrates that are challenging for other transition metals. nih.gov However, the development of general and robust iron-based catalytic systems is still an active area of research. Recent advancements include the use of iron/B2pin2 catalytic systems for the cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. nih.gov

Rhodium catalysts are also capable of mediating cross-coupling reactions, although they are less commonly used for Negishi-type couplings compared to palladium and nickel. cvr.ac.in Rhodium-catalyzed reactions often exhibit unique reactivity and selectivity profiles. For example, rhodium complexes have been utilized in asymmetric cross-coupling reactions to generate enantioenriched products. sigmaaldrich.com The development of rhodium-catalyzed cross-coupling reactions involving organozinc reagents is an area of ongoing investigation.

Tandem and Cascade Cross-Coupling Processes

While specific examples of tandem and cascade cross-coupling processes involving this compound are not extensively documented in the reviewed literature, the general reactivity of arylzinc reagents suggests their potential participation in such sequences. Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are a powerful tool in organic synthesis. For arylzinc reagents, these processes are often initiated by a primary cross-coupling event, followed by an intramolecular reaction.

A plausible, though not explicitly demonstrated, scenario for this compound would involve an initial palladium- or nickel-catalyzed cross-coupling with a suitably functionalized partner. For instance, coupling with a molecule containing a tethered alkene or alkyne could be followed by an intramolecular carbocyclization, leading to the formation of complex cyclic structures. The efficiency and selectivity of such a cascade would be influenced by the nature of the catalyst, the solvent, and the electronic and steric properties of the substrates. The 2-chloro substituent on the phenyl ring of the organozinc reagent would be expected to influence the electronic nature of the aryl group and, consequently, the rate and efficiency of the initial cross-coupling step.

General tandem cyclization-cross-coupling reactions have been reported for other arylzinc reagents, often involving palladium or nickel catalysis. These reactions typically proceed via an initial oxidative addition of an aryl halide to the low-valent metal catalyst, followed by transmetalation with the arylzinc reagent. The resulting arylpalladium(II) or arylnickel(II) intermediate can then undergo further reactions, such as insertion of an alkene or alkyne, followed by reductive elimination to afford the final product and regenerate the catalyst.

Addition Reactions to Unsaturated Systems

The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds, also known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. While specific studies detailing the conjugate addition of this compound are limited, the behavior of other arylzinc halides provides a strong indication of its expected reactivity.

Arylzinc halides have been shown to undergo uncatalyzed conjugate addition to nonenolizable α,β-unsaturated ketones, such as chalcones, particularly in coordinating solvents like 1,2-dimethoxyethane (DME). The reaction proceeds by nucleophilic attack of the aryl group at the β-carbon of the enone, leading to the formation of a zinc enolate, which is subsequently protonated upon workup to yield the β-arylated ketone. The presence of lithium chloride is often crucial for the successful formation and reactivity of the organozinc reagent.

The electronic nature of the arylzinc reagent can influence the reaction rate and yield. Arylzinc halides bearing electron-withdrawing groups on the phenyl ring have been observed to react similarly to phenylzinc iodide, affording conjugate addition products in excellent yields nih.gov. This suggests that this compound, with its electron-withdrawing chloro substituent, would be a competent nucleophile in such reactions.

Below is a table summarizing the conjugate addition of various arylzinc iodides to 1,3-diphenylprop-2-enone, illustrating the effect of substituents on the aryl ring.

| Arylzinc Iodide | Product | Yield (%) |

| Phenylzinc iodide | 3-phenyl-1,3-diphenylpropan-1-one | 95 |

| 4-Fluorophenylzinc iodide | 3-(4-fluorophenyl)-1,3-diphenylpropan-1-one | 98 |

| 4-(Trifluoromethyl)phenylzinc iodide | 1,3-diphenyl-3-(4-(trifluoromethyl)phenyl)propan-1-one | 96 |

Data synthesized from studies on the conjugate addition of arylzinc halides to enones.

This compound has been effectively utilized as a nucleophile in addition reactions to aldehydes. A notable application is in the multicomponent synthesis of the antiplatelet agent (±)-clopidogrel and its analogues. In this process, this compound participates in a Mannich-like reaction involving an aldehyde (in the form of an alkyl glyoxylate) and an amine.

The reaction involves the addition of the 2-chlorophenyl group to the electrophilic carbon of the glyoxylate (B1226380), which is activated by the formation of an intermediate with the amine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This three-component coupling proceeds efficiently to form the desired α-amino ester derivative.

The following table summarizes the key findings from a study on the multicomponent synthesis of a clopidogrel (B1663587) analogue using this compound.

| Entry | Reagent | Amount of this compound (equiv.) | Conversion (%) | Isolated Yield (%) |

| 1 | Ethyl glyoxylate | 1.5 | < 5 | < 5 |

| 2 | Ethyl glyoxylate | 2.0 | 20 | 15 |

| 3 | Ethyl glyoxylate | 2.5 | 60 | 52 |

| 4 | Ethyl glyoxylate | 3.0 | 85 | 78 |

| 5 | Methyl glyoxylate | 3.0 | 40 | 32 |

This data is based on the synthesis of clopidogrel analogues as described in the literature.

The reactivity of this compound extends to addition reactions with imines and imine-like intermediates. This is exemplified in the multicomponent synthesis of ticlopidine, another antiplatelet agent. In this synthesis, this compound reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and paraformaldehyde. The paraformaldehyde serves as a source of formaldehyde, which reacts with the amine to form an in situ generated iminium ion. The this compound then adds to this electrophilic intermediate to furnish the ticlopidine backbone.

This reaction demonstrates the utility of this compound in forming carbon-carbon bonds with iminium species, which are key intermediates in many organic transformations. The high yield achieved in this synthesis highlights the efficiency of this organozinc reagent as a nucleophile for such additions.

A study on the synthesis of ticlopidine reported the following result:

| Reactants | Product | Yield (%) |

| This compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Paraformaldehyde | Ticlopidine | 95 |

This data is based on the synthesis of ticlopidine as described in the literature.

While direct addition to nitriles has not been specifically detailed for this compound, the general reactivity of organozinc reagents suggests this is a plausible transformation, typically requiring a catalyst or activation to proceed efficiently.

Carbozincation, the addition of an organozinc reagent across a carbon-carbon multiple bond (alkene or alkyne), is a powerful method for the synthesis of more complex organozinc species. These reactions often require a transition metal catalyst, such as nickel or zirconium, to proceed.

Specific examples of carbozincation reactions involving this compound are not well-documented. However, the general principles of nickel-catalyzed carbozincation of alkenes with arylzinc reagents can be considered. The catalytic cycle is thought to involve a nickel(I) active species which undergoes transmetalation with the arylzinc halide. The resulting aryl-nickel(I) species can then undergo migratory insertion of the alkene, followed by a second transmetalation with another molecule of the arylzinc reagent to afford the carbozincated product and regenerate the active catalyst nih.gov.

The electronic and steric properties of the arylzinc reagent can influence the efficiency and selectivity of the carbozincation. The presence of the 2-chloro substituent in this compound would likely affect the electronics of the aryl group, potentially influencing the rates of transmetalation and migratory insertion steps.

Transmetalation Reactions to Other Metal Centers

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many transition metal-catalyzed cross-coupling reactions. This compound, as an arylzinc reagent, can readily undergo transmetalation to various transition metal centers, most notably palladium and nickel, which are commonly used in cross-coupling catalysis.

The general mechanism of transmetalation from an arylzinc reagent to a palladium(II) or nickel(II) halide complex involves the formation of a bridged intermediate, followed by the transfer of the aryl group from zinc to the transition metal and the halide from the transition metal to zinc. This step is crucial for the formation of the key aryl-metal intermediate that subsequently undergoes reductive elimination to form the cross-coupled product.

Kinetic studies on the transmetalation of various arylzinc reagents to nickel(II) complexes have shown that this step can be rate-limiting in the catalytic cycle nih.govacs.org. The rate of transmetalation is influenced by the electronic nature of the aryl group. Electron-donating groups on the aryl ring generally accelerate the transmetalation process, while electron-withdrawing groups can have a retarding effect. Therefore, the 2-chloro substituent in this compound, being electron-withdrawing, would be expected to influence the kinetics of transmetalation in cross-coupling reactions.

The efficiency of transmetalation is also dependent on the ligands coordinated to the transition metal and the solvent system used. The choice of these reaction parameters can be optimized to facilitate the transmetalation of less reactive arylzinc reagents.

Transmetalation to Copper (e.g., Cuprate Formation)

The transmetalation of organozinc reagents to organocopper species is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high selectivity. While specific studies focusing exclusively on this compound are not extensively detailed, the principles of this process are well-established for arylzinc halides. This process typically involves the reaction of the organozinc compound with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) halides (CuCl, CuBr), to generate a more reactive organocopper reagent.

When one equivalent of the organozinc reagent reacts with a copper(I) salt, a simple organocopper species (RCu) can be formed. More commonly, two equivalents of an organometallic reagent (often an organolithium, though organozincs can be precursors) react with a copper(I) salt to form a Gilman cuprate, represented as R₂CuLi. These lower-order cuprates are highly effective for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling reactions with alkyl, vinyl, and aryl halides.

The formation of a mixed cuprate is also a common strategy. For instance, reacting this compound with CuCN and an organolithium reagent could generate a higher-order mixed cyanocuprate, [R(2-ClPh)Cu(CN)]Li₂, which often exhibits enhanced stability and reactivity. These reagents are particularly useful for S_N2' substitutions on allylic electrophiles and for conjugate additions to enones. The utility of this transmetalation lies in the altered reactivity profile of the resulting organometallic species; organocopper reagents are generally softer nucleophiles than their organozinc or organolithium precursors, favoring conjugate addition over direct carbonyl addition.

Transmetalation to Boron (e.g., Boronic Acid Derivatives)

The conversion of organometallic reagents into boronic acids or their esters via transmetalation is a fundamental and widely used transformation in organic chemistry. This reaction provides a crucial pathway to synthetically versatile boronic acid derivatives, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. The process involves the reaction of an organometallic compound, such as this compound, with a boron electrophile, typically a trialkyl borate like trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic boron atom of the borate ester. This addition forms a tetracoordinate boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the corresponding boronic acid, in this case, 2-chlorophenylboronic acid.

This method is one of the primary strategies for synthesizing aryl boronic acids, often favored for its mild conditions and functional group tolerance compared to routes involving harsher Grignard or organolithium reagents. The transmetalation from zinc to boron is a critical step that allows for the creation of a stable, isolable boronic acid derivative from a transient organometallic intermediate.

Transmetalation to Indium or Tin

Transmetalation from zinc to other metals like indium or tin represents a more specialized area of organometallic chemistry, employed to generate organoindium or organotin reagents with unique reactivity. Organoindium reagents, for instance, are known for their high chemoselectivity, particularly in Barbier-type reactions and additions to carbonyls in aqueous media. Similarly, organotin reagents (stannanes) are pivotal in Stille cross-coupling reactions.

While specific documented examples of this compound undergoing direct transmetalation to indium or tin are not prevalent in the immediate literature, the general principle is chemically feasible. The process would involve reacting this compound with an appropriate indium or tin halide salt, such as indium(III) chloride (InCl₃) or a trialkyltin chloride (R₃SnCl). The thermodynamic driving force for such reactions depends on the relative electronegativities of the metals and the stability of the resulting organometallic species. Given the established utility of both organoindium and organotin compounds in carbon-carbon bond formation, this transmetalation pathway remains a potential, albeit less common, strategy for diversifying the synthetic applications of the parent organozinc reagent.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Organozinc reagents like this compound have proven to be effective nucleophiles in such processes.

Mannich-Type Multicomponent Reactions

This compound has been successfully utilized as a key nucleophile in Mannich-type multicomponent reactions for the synthesis of valuable pharmaceutical agents, notably the antiplatelet drugs Clopidogrel and Ticlopidine. This strategy involves the one-pot reaction of the organozinc reagent, an amine, and a carbonyl compound.

In a notable study, this compound was prepared from 2-bromochlorobenzene and activated zinc dust in acetonitrile (B52724). This reagent was then directly used in a three-component reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and an alkyl glyoxylate to produce the ethyl ester analogue of Clopidogrel. Researchers found that the yield of the reaction was highly dependent on the stoichiometry of the organozinc reagent.

The study demonstrated that a minimum of 2.5 equivalents of this compound was necessary for the reaction to proceed effectively at room temperature, with higher amounts leading to improved yields.

| Entry | Equivalents of this compound | Yield (%) |

|---|---|---|

| 1 | 1.5 | 0 |

| 2 | 2.0 | 0 |

| 3 | 2.5 | 45 |

| 4 | 3.0 | 57 |

| 5 | 4.0 | 57 |

Furthermore, the same organozinc reagent was used to synthesize the benzylamine (B48309) core of Ticlopidine. In this case, this compound was reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and paraformaldehyde, acting as the carbonyl component. This three-component reaction, conducted at 60 °C, efficiently produced the target molecule in a high yield of 95%, showcasing the versatility and utility of this MCR strategy.

Other Domino and Tandem Reaction Sequences

Domino, cascade, or tandem reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. In these sequences, the functionality generated in one step is the precursor for the subsequent transformation.

While the use of this compound has been prominently documented in Mannich-type MCRs, its application in other specific types of domino or tandem sequences is less reported. Organozinc reagents, in general, are valuable in various cascade processes. For example, a tandem reaction could involve the conjugate addition of an organozinc reagent to an unsaturated system, followed by the trapping of the resulting zinc enolate with an electrophile in the same pot. Another possibility is an addition-cyclization sequence, where the initial nucleophilic addition of the organozinc reagent creates an intermediate that is poised to undergo an intramolecular cyclization to build complex ring systems. Although these represent established strategies in organozinc chemistry, specific examples employing this compound to initiate such non-Mannich cascades are not extensively detailed in the surveyed literature.

Mechanistic Investigations and Catalytic System Design

Elucidating Reaction Pathways in Cross-Coupling

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species. wikipedia.org This step involves the cleavage of the carbon-halide bond and the formation of a new palladium(II) complex. The rate of oxidative addition is highly dependent on the nature of the halide, with the reactivity order typically being I > OTf > Br >> Cl. wikipedia.org For aryl halides, the reaction is believed to proceed via a concerted addition mechanism, where the palladium inserts into the C-X bond, leading to a cis-dihalo palladium(II) complex that rapidly isomerizes to the more stable trans-isomer. wikipedia.org

Kinetic studies on related Negishi cross-coupling reactions have indicated that the oxidative addition can be the rate-determining step. nih.gov Surprisingly, it has been observed that this step may not only involve the palladium catalyst and the aryl halide but also the organozinc reagent itself. nih.gov The formation of heterobimetallic Pd-Zn complexes has been detected, suggesting that the organozinc reagent can modulate the reactivity of the palladium catalyst even at this early stage of the catalytic cycle. nih.gov

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing a halide. This step is fundamental to the Negishi reaction's success, as organozinc reagents are among the most reactive nucleophiles used in palladium-catalyzed cross-couplings.

The kinetics of transmetalation in Negishi couplings can be complex and are influenced by the nature of the organozinc species. Studies have shown that diorganozinc (R₂Zn) and organozinc halide (RZnX) reagents can exhibit different kinetic behaviors. wikipedia.org For organozinc halides like 2-chlorophenylzinc bromide, the transmetalation is thought to proceed to give a cis-adduct, which is primed for rapid reductive elimination. wikipedia.org In contrast, diorganozinc reagents may initially form a trans-adduct, which must then undergo a slower isomerization to the cis-form before reductive elimination can occur. wikipedia.org

A potential side reaction that can occur during this stage is a second transmetalation, leading to the formation of homocoupling products. This happens when a diarylpalladium intermediate reacts with another molecule of the organozinc reagent. wikipedia.org

The final, product-forming step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the palladium(0) catalyst. wikipedia.org This step is irreversible and is the driving force for the entire catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis-orientation on the palladium center. wikipedia.org The reaction is thought to proceed through a three-coordinate transition state. wikipedia.org

The electronic nature of the coupling partners significantly influences the rate of reductive elimination. Generally, electron-deficient aryl groups and electron-rich diarylamido groups (in the case of C-N coupling) lead to increased rates of reductive elimination. acs.org Systematic theoretical studies on related systems have provided valuable insights into the favorable properties of ancillary ligands for promoting this crucial step. nih.gov

The efficiency of the catalytic cycle can be hampered by off-cycle pathways and catalyst deactivation. One major deactivation pathway in palladium-mediated Negishi reactions is the aggregation of the palladium catalyst to form inactive palladium black. nih.gov Ligand degradation can also contribute to catalyst deactivation over longer reaction times. nih.gov

The formation of heterobimetallic Pd-Zn complexes, while playing a role in the on-cycle pathway, can also be considered an off-cycle equilibrium that can lower the concentration of the active catalyst. nih.gov The addition of salts, such as lithium bromide, can counteract the formation of these Pd-Zn complexes and restore the high activity of the palladium catalyst. nih.gov Another potential off-cycle process is the formation of homocoupled products arising from a second transmetalation reaction. wikipedia.org

Role of Ligands and Additives in Modulating Reactivity

The choice of ligands and additives is critical in controlling the reactivity and selectivity of the cross-coupling reaction. Phosphine (B1218219) ligands, in particular, play a multifaceted role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle.

Phosphine ligands are ubiquitous in palladium-catalyzed cross-coupling reactions due to their ability to fine-tune the electronic and steric environment of the metal center. tcichemicals.comtcichemicals.com The electronic properties of a phosphine ligand influence its σ-donating and π-accepting abilities, which in turn affect the electron density at the palladium center. manchester.ac.uk Steric effects are related to the size and shape of the ligand, often quantified by parameters such as the cone angle and percent buried volume. ucla.edu

Generally, electron-rich phosphine ligands increase the electron density on the palladium, which promotes the oxidative addition step. tcichemicals.com Conversely, bulky phosphine ligands can accelerate the reductive elimination step by creating steric pressure that favors the formation of the product and the lower-coordination palladium(0) species. tcichemicals.com

The interplay of electronic and steric effects is complex and often inseparable. manchester.ac.uk For instance, increasing the steric bulk of a ligand can also influence its electronic properties. The careful selection of a phosphine ligand with the optimal balance of these properties is therefore essential for achieving high catalytic efficiency in the cross-coupling of this compound.

Below is a table summarizing the general electronic and steric effects of different classes of phosphine ligands on the key steps of the Negishi cross-coupling.

| Ligand Type | Electronic Effect | Steric Effect | Impact on Oxidative Addition | Impact on Reductive Elimination |

| Trialkylphosphines | Strong σ-donors | Bulky | Accelerates | Accelerates |

| Triarylphosphines | Weaker σ-donors | Less bulky than trialkylphosphines | Moderate acceleration | Moderate acceleration |

| Biarylphosphines | Tunable σ-donors | Bulky and conformationally flexible | Can be optimized for acceleration | Generally accelerates |

| Phosphites | π-acceptors | Generally less bulky | Can decelerate | Can accelerate |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in transition metal catalysis, particularly for cross-coupling reactions involving organozinc reagents. organic-chemistry.orgdntb.gov.ua Their strong σ-donating properties and tunable steric bulk allow them to form highly stable and active catalysts with metals like palladium and nickel. rsc.orgnih.gov In the context of reactions like the Negishi coupling, where this compound would act as the nucleophilic partner, NHC ligands are instrumental. organic-chemistry.orgwikipedia.org

Chiral Ligands for Asymmetric Induction

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com A primary strategy for achieving this is through the use of chiral ligands that coordinate to a metal catalyst, creating a chiral environment that directs the stereochemical outcome of the reaction. sigmaaldrich.comnih.gov When this compound is used in reactions that generate a new stereocenter, such as addition to an aldehyde or an imine, the use of a chiral catalyst is essential for achieving high enantioselectivity. mdpi.comresearchgate.net

The enantioselective addition of organozinc reagents to aldehydes, for example, is a well-studied transformation where a variety of chiral ligands, often amino alcohols or diamines, have been employed. mdpi.com These ligands coordinate to the zinc atom, forming a chiral complex that then delivers the organic group (in this case, the 2-chlorophenyl group) to one face of the carbonyl preferentially. Pinane-based aminodiols, for instance, have been successfully used as chiral ligands in the addition of diethylzinc (B1219324) to various aldehydes, achieving good to excellent enantioselectivities. mdpi.com The effectiveness of the asymmetric induction depends on the precise structure of the ligand, which dictates the geometry of the transition state. nih.gov While the primary application of this compound is in cross-coupling reactions, its potential use in asymmetric additions highlights the importance of chiral ligand design for controlling stereochemistry. researchgate.netnih.gov

Influence of Halide Ions (e.g., ZnBr2) and Lewis Acids/Bases

The reaction medium for transformations involving this compound is often complex, containing not only the organozinc reagent but also various salts and Lewis acidic or basic species that can significantly influence the catalytic cycle. Zinc bromide (ZnBr₂), a common by-product of organozinc reactions or a component of the reagent solution itself, can act as a Lewis acid. researchgate.netnih.gov

In Negishi cross-coupling reactions, the presence of exogenous ZnBr₂ has been shown to be detrimental, often shutting down the catalytic activity. nih.gov It is proposed that ZnBr₂ can form Lewis acid adducts with the electron-rich Pd(0) or Ni(0) catalyst center, effectively poisoning it and preventing it from participating in the catalytic cycle. researchgate.netnih.gov However, the impact of halide ions can be nuanced. Studies have shown that the addition of other salts, such as lithium bromide (LiBr), can counteract the negative effect of ZnBr₂ and restore catalytic activity. nih.gov This is thought to occur through the formation of inorganic zincate species from the LiBr and ZnBr₂, which are less likely to interact with and deactivate the palladium catalyst. researchgate.netnih.gov This interplay demonstrates the critical role of the ionic composition of the reaction mixture in modulating the performance of the catalyst.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in reactions involving organometallic reagents like this compound. The solvent not only dissolves the reactants and catalyst but also actively participates in the reaction mechanism through coordination, influencing the structure, stability, and reactivity of the key intermediates.

Impact of Solvent Polarity and Lewis Basicity on Reaction Rate and Selectivity

The properties of the solvent, particularly its polarity and Lewis basicity, have a profound effect on both the rate and selectivity of reactions. Polar aprotic solvents like THF, DMF, and DMSO are often employed in organozinc chemistry. nih.govmasterorganicchemistry.com

Polarity: A solvent's polarity can influence the rates of reactions that involve changes in charge distribution in the transition state. For instance, in the Negishi coupling, polar solvents can help stabilize charged intermediates within the catalytic cycle, potentially accelerating the reaction.

Lewis Basicity: The Lewis basicity of a solvent determines its strength as a coordinating agent. A strongly coordinating solvent like DMSO can accelerate the initial formation of the organozinc reagent by stabilizing the surface intermediates. nih.gov However, a solvent that coordinates too strongly to the transition metal catalyst might inhibit the reaction by preventing the substrate from accessing the catalytic center. researchgate.net Conversely, a weakly coordinating solvent might not sufficiently solubilize the organozinc reagent. Therefore, an optimal balance is often required. For example, in certain Negishi couplings, employing a cosolvent like toluene (B28343) with THF has been shown to afford higher yields and selectivities. nih.gov The choice of solvent can thus be engineered to fine-tune the reaction's kinetics and outcome.

Homogeneous vs. Heterogeneous Catalysis Systems

Reactions involving this compound, especially transition metal-catalyzed cross-couplings, are predominantly carried out using homogeneous catalysis . qualitas1998.net In this approach, the catalyst (e.g., a palladium-NHC complex) exists in the same phase—typically a liquid solution—as the reactants. ethz.ch

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase (liquid) | Catalyst in a different phase (solid) from reactants (liquid/gas) |

| Active Sites | Well-defined, single-site active centers | Poorly defined active sites, surface-dependent |

| Selectivity | Generally high due to well-defined active sites | Can be lower due to multiple types of active sites |

| Reaction Conditions | Typically milder temperatures and pressures | Often requires higher temperatures and pressures |

| Catalyst Separation | Difficult, often requires chromatography or extraction | Simple, by filtration or centrifugation |

| Recyclability | Challenging and often expensive | Generally straightforward |

| Heat & Mass Transfer | Generally efficient | Can be limited by diffusion to the catalyst surface |

The primary advantages of homogeneous systems are their high activity and selectivity, which stem from the well-defined and highly accessible nature of the catalytic sites. ethz.ch However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination with the (often expensive and toxic) heavy metal and makes catalyst recycling impractical. qualitas1998.netresearchgate.net

Heterogeneous catalysis , where the catalyst is in a solid phase and the reactants are in a liquid or gas phase, offers a straightforward solution to the separation and recycling problem. qualitas1998.netethz.ch Despite this advantage, heterogeneous catalysts often exhibit lower activity and selectivity compared to their homogeneous counterparts. researchgate.net In the context of cross-coupling reactions, a major challenge is the leaching of the metal from the solid support into the solution. qualitas1998.net Often, the observed catalytic activity is due to these leached, soluble palladium species, meaning the reaction is effectively homogeneous, which negates the primary benefit of using a solid-supported catalyst. qualitas1998.net Current research focuses on developing robust heterogeneous catalysts that minimize leaching or on creating systems that combine the advantages of both approaches. researchgate.net

Spectroscopic and Computational Approaches to Understanding 2 Chlorophenylzinc Bromide

In Situ Spectroscopic Monitoring of Organozinc Reactions

Monitoring the formation and consumption of organozinc reagents directly within the reaction vessel provides critical data on kinetics, intermediates, and reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the mechanism and kinetics of organozinc reagent formation. nih.govescholarship.org By monitoring changes in the chemical shifts and signal intensities of protons on the aromatic ring, ¹H NMR spectroscopy can track the conversion of the starting aryl halide to the organozinc product in real-time. nih.gov For the synthesis of 2-Chlorophenylzinc bromide from 2-bromochlorobenzene and activated zinc, characteristic shifts in the aromatic proton signals indicate the successful formation of the carbon-zinc bond. Kinetic studies using ¹H NMR can reveal the reaction order, rate constants, and the influence of additives or solvents on the formation rate. nih.govescholarship.org

Table 1: Illustrative ¹H NMR Chemical Shift Data for Monitoring the Formation of this compound

| Compound | Aromatic Protons | Typical Chemical Shift (δ, ppm) in THF-d8 | Observation |

|---|---|---|---|

| 2-Bromochlorobenzene | H adjacent to Br | ~7.60 | Signal decreases over time |

| 2-Bromochlorobenzene | Other aromatic Hs | 7.10 - 7.40 | Signals decrease over time |

| This compound | H adjacent to Zn | ~7.70 | Signal appears and increases over time |

Note: Data are representative and can vary based on solvent, concentration, and temperature.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for monitoring the progress of reactions involving organozinc compounds. clairet.co.ukresearchgate.net These methods detect changes in the vibrational modes of molecules as reactants are converted into products. clairet.co.uk For the formation of this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used to follow the disappearance of the characteristic C-Br stretching vibration of the starting material and the appearance of new bands associated with the C-Zn bond and the modified aromatic ring structure. clairet.co.ukresearchgate.net

Raman spectroscopy offers complementary information and is particularly useful for heterogeneous reactions, as it can effectively probe both the solution and solid phases (e.g., the zinc metal surface). clairet.co.ukspectroscopyonline.com The key advantage is the ability to monitor specific functional groups in real-time, providing insights into reaction initiation, endpoint, and the formation of any by-products. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Monitoring Organozinc Formation

| Bond / Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Aryl C-Br | Stretching | 500 - 650 | IR, Raman |

| Aryl C-H | Out-of-plane bending | 750 - 850 | IR |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | IR, Raman |

Mass spectrometry (MS) is a highly sensitive technique used to identify and characterize transient intermediates and different solution-state species of organozinc reagents. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS), in particular, can detect charged species in solution, such as higher-order zincates (e.g., [RZnX₂]⁻), which can be crucial intermediates in reactions like the Negishi cross-coupling. nih.govchemrxiv.org For solutions containing this compound, ESI-MS could be employed to identify species formed through equilibria or in the presence of salt additives like lithium chloride. Combining MS techniques with computational modeling provides a powerful approach to characterizing the structure of these gas-phase ions. rsc.orgresearchgate.net This allows for a more complete picture of the speciation of the organozinc reagent in solution, which directly impacts its reactivity. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework for understanding the intrinsic properties of this compound, complementing experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules like this compound. nih.govnih.govmdpi.com DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com Different functionals, such as B3LYP or M06-2X, are employed to model the system's energy and electron density. nih.gov

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Predict Spectroscopic Properties: Compute theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra. mdpi.com

Model Solvation Effects: Understand how solvent molecules coordinate to the zinc center and influence the reagent's structure and stability. chemrxiv.orgresearchgate.net

Table 3: Representative DFT-Calculated Structural Parameters for an Aryl-Zn Bond

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Zn Bond Length | The distance between the aromatic carbon and the zinc atom. | ~2.0 Å |

| Zn-Br Bond Length | The distance between the zinc and bromine atoms. | ~2.4 Å |

Note: Values are illustrative and depend on the level of theory, basis set, and solvent model used.

Beyond static structures, computational modeling can map the entire energy landscape of a chemical reaction involving this compound. This is crucial for understanding reaction mechanisms and predicting reactivity. By locating and characterizing transition state (TS) structures, chemists can calculate the activation energy barriers for specific reaction steps, such as the transmetalation step in a Negishi cross-coupling reaction. chemrxiv.org

Molecular Dynamics Simulations of Organozinc Species

Molecular dynamics (MD) simulations have emerged as a powerful tool for providing a detailed, atomistic-level understanding of organozinc reagents in solution, surmounting the challenges associated with their experimental characterization. chemrxiv.orgchemrxiv.org While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the methodologies applied to analogous organozinc compounds provide a robust framework for understanding its likely behavior. These computational approaches offer critical insights into solvation structures, aggregation phenomena, and the thermodynamic and kinetic profiles of reactions involving these species.

Ab initio molecular dynamics, in particular, has proven to be an appealing approach as it accurately accounts for solvation entropy and allows for the sampling of the solute's various solvation states. chemrxiv.org However, the exploration of the free energy surface with MD is notoriously slow at the Density Functional Theory (DFT) level. To overcome this, techniques such as metadynamics are employed to accelerate the sampling of solvation states by introducing a history-dependent bias. chemrxiv.orgresearchgate.net

Research into simpler organozinc halides, such as methylzinc chloride (ZnMeCl) and zinc chloride (ZnCl₂), offers a clear window into the complex solution-phase behavior of these reagents, which can be extrapolated to more complex structures like this compound. chemrxiv.org A combined computational workflow, validated by experimental techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy, has been developed to investigate these systems. researchgate.netchemrxiv.org This methodology involves exploring the solvation states using ab initio molecular dynamics (specifically metadynamics and Blue Moon sampling) within an explicit solvent cage, typically tetrahydrofuran (B95107) (THF). chemrxiv.orgchemrxiv.org

These simulations reveal the existence of multiple, distinct solvation states that are often in equilibrium at room temperature. chemrxiv.org For instance, studies on ZnCl₂ in THF have shown that the most stable species involve coordination numbers of 2.0 and 2.5 (a dynamic equilibrium between two and three THF molecules), which are essentially isoenergetic. chemrxiv.org

| Compound | Coordination Number (CN[Zn-O]) | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |

| ZnCl₂(thf) | 1.0 | 9.6 | ~0 |

| ZnCl₂(thf)₂ | 2.0 | 0.0 | ~50 |

| ZnCl₂(thf)₃ | 2.5 | 0.0 | ~50 |

| ZnCl₂(thf)₄ | 3.0 | 5.3 | ~0 |

| This table presents the calculated Helmholtz free energy profile for the coordination of THF to ZnCl₂. Data sourced from computational studies. chemrxiv.org |

For methylzinc chloride (ZnMeCl), a close analog to aryl zinc halides, simulations indicate that the primary species in THF solution are mono- and di-solvated complexes. The free energy profile shows that decoordinating a THF molecule from the di-solvated species is energetically unfavorable. chemrxiv.org This highlights the crucial role of the solvent in stabilizing the organozinc reagent.

| Compound | Coordination Number (CN[Zn-O]) | Relative Free Energy (kcal/mol) |

| ZnMeCl(thf)₀.₅ | 0.5 | 5.1 |

| ZnMeCl(thf)₁.₅ | 1.5 | 0.0 |

| ZnMeCl(thf)₃ | 3.0 | 16.0 |

| This table illustrates the calculated Helmholtz free energy profile for THF coordination to ZnMeCl, indicating the relative stability of different solvation states. Data sourced from computational studies. chemrxiv.org |

Furthermore, MD simulations are instrumental in understanding aggregation. Diffusion NMR measurements have shown that organozinc halides can form considerable aggregates in solution. rsc.org DFT calculations prompted by these experimental findings have revealed complex reaction mechanisms where solvent-stabilized transition states involving two or more organozinc moieties are crucial. rsc.org The coordinating capabilities of solvents like dimethoxyethane (DME) can stabilize these dimeric transition states, lowering the activation energy for reactions compared to THF and explaining differences in observed reactivity. rsc.org

Gas-phase studies, combining techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy with computational modeling, further elucidate the intrinsic coordination preferences of organozinc cations. rsc.org These investigations indicate a preference for a tetrahedral coordination sphere around the zinc cation, typically involving four ligands. rsc.org This intrinsic preference influences the structure and stability of these reagents in the condensed phase.

By applying these established computational protocols, a detailed picture of this compound in solution can be constructed. MD simulations would likely reveal a dynamic equilibrium between several solvated species, with the specific coordination numbers and geometries dictated by the steric and electronic properties of the 2-chlorophenyl group and the nature of the solvent. Such simulations could predict the most stable solvated structures, the energy barriers for solvent exchange, and the propensity for aggregation, providing invaluable data to rationalize and predict the reactivity of this important organometallic reagent.

Advanced Synthetic Applications in Complex Molecule Synthesis

Modular Construction of Substituted Aromatic and Heteroaromatic Scaffolds

The ability to introduce the 2-chlorophenyl moiety in a controlled manner is crucial for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. 2-Chlorophenylzinc bromide serves as a key nucleophilic building block in these transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

Regioselective Functionalization of Aryl Systems

A significant application of this compound is in the regioselective functionalization of heteroaromatic systems. A notable example is its use in a Mannich-like multicomponent synthesis of the antiplatelet agent (±)-clopidogrel and its analogue, ticlopidine. nih.govmdpi.com In this process, the organozinc reagent is formed from 2-bromochlorobenzene and subsequently reacts with an alkyl glyoxylate (B1226380) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. nih.govmdpi.com This multicomponent approach allows for the direct and efficient assembly of the complex thienopyridine scaffold, demonstrating the reagent's utility in constructing highly substituted, medicinally relevant molecules. nih.govmdpi.com

The reaction proceeds with high regioselectivity, with the 2-chlorophenyl group being introduced at a specific position on the heterocyclic core. The efficiency of this transformation is dependent on the stoichiometry of the reagents, with an excess of both the organozinc reagent and the alkyl glyoxylate being crucial for optimal yields. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Application |

| This compound | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Methyl glyoxylate | (±)-Clopidogrel | Antiplatelet Agent |

| This compound | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Paraformaldehyde | Ticlopidine | Antiplatelet Agent |

Synthesis of Biaryl and Polyaromatic Compounds

While specific examples detailing the use of this compound in the synthesis of a broad range of biaryl and polyaromatic compounds are not extensively documented in the available literature, its utility can be inferred from the general principles of Negishi cross-coupling reactions. Organozinc reagents are widely employed in palladium- or nickel-catalyzed cross-coupling reactions with various aryl halides to form C(sp²)–C(sp²) bonds, the fundamental linkage in biaryl structures. wikipedia.org

The reactivity of organozinc reagents like this compound can be tuned to achieve selective cross-coupling with polyhalogenated aromatic substrates. This allows for the sequential introduction of different aryl groups, providing a pathway to unsymmetrical biaryls and more complex polyaromatic systems. The choice of catalyst and reaction conditions plays a critical role in controlling the regioselectivity of such transformations.

Application in the Synthesis of Building Blocks for Materials Science

The introduction of halogenated phenyl groups into organic materials can significantly influence their electronic and physical properties. While direct applications of this compound in materials science are not widely reported, its potential as a precursor for polymers and optoelectronic components is noteworthy.

Precursors for Polymer Synthesis

Organozinc reagents are valuable monomers in transition-metal-catalyzed polycondensation reactions for the synthesis of conjugated polymers. Methodologies such as Negishi and Kumada catalyst-transfer polycondensation utilize functionalized organometallic species to construct polymer backbones with well-defined structures. Although specific examples employing this compound in this context are scarce, its ability to participate in cross-coupling reactions suggests its potential as a monomer for introducing 2-chlorophenyl units into a polymer chain. This could be used to fine-tune the solubility, morphology, and electronic properties of the resulting materials.

Components for Optoelectronic and Conjugated Systems

The electronic properties of organic materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs), are highly dependent on their molecular structure. The incorporation of electron-withdrawing groups, such as a chlorine atom on a phenyl ring, can modulate the HOMO and LUMO energy levels of a molecule. While there is no direct evidence of this compound being used in the synthesis of commercial OLED materials, its role as a building block for creating substituted aromatic and heteroaromatic systems makes it a potentially useful tool for developing new materials with tailored optoelectronic properties.

Strategies for Late-Stage Functionalization and Chemical Diversification

Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and chemical biology. organic-chemistry.org Organozinc reagents have been utilized for the late-stage functionalization of peptides and cyclopeptides through Negishi cross-coupling reactions. nih.gov This approach allows for the rapid generation of analogues with modified properties.

While specific examples of late-stage functionalization using this compound on a wide range of complex natural products or pharmaceuticals are limited, the principles of its reactivity suggest its potential in this area. The chemoselectivity of organozinc reagents allows them to be used in the presence of various functional groups, making them suitable for modifying complex scaffolds. The introduction of a 2-chlorophenyl group in a late-stage transformation could be used to explore structure-activity relationships or to block sites of metabolic degradation.

Diversification of Pre-functionalized Substrates

This compound has proven to be a valuable reagent in the diversification of pre-functionalized substrates, particularly through its application in multicomponent reactions. This approach allows for the rapid assembly of complex molecular architectures from readily available building blocks. The reactivity of the organozinc compound enables the formation of new carbon-carbon bonds under mild conditions, making it suitable for use with substrates already containing various functional groups.

A notable example of this is the Mannich-type multicomponent reaction, where this compound acts as a nucleophile. nih.gov In a three-component system, it can react with an amine and a carbonyl derivative to generate complex amino acid esters or benzylamine (B48309) cores. nih.gov This strategy has been successfully employed in the synthesis of pharmaceutically relevant molecules like (±)-clopidogrel and ticlopidine. nih.gov The reaction proceeds by forming the this compound in situ from 2-bromochlorobenzene, which then reacts with an amine, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and an alkyl glyoxylate. nih.gov This one-pot procedure highlights the efficiency of using this compound to diversify a pre-functionalized thienopyridine core, leading to the synthesis of complex drug analogues. The versatility of this reaction allows for the modification of the final product by simply changing the carbonyl component, for instance, from ethyl glyoxylate to methyl glyoxylate. nih.gov

The table below illustrates the application of this compound in a multicomponent reaction for the synthesis of clopidogrel (B1663587) analogues.

| Organozinc Reagent | Amine Substrate | Carbonyl Substrate | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Ethyl glyoxylate | Ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | 80 |

| This compound | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl glyoxylate | (±)-Clopidogrel | 75 |

| This compound | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Paraformaldehyde | Ticlopidine | 95 |

Data sourced from a methodological study on the Mannich-like multicomponent synthesis. nih.gov

High-Throughput Synthesis of Chemical Libraries

The modular nature of multicomponent reactions featuring this compound makes this chemistry highly amenable to the high-throughput synthesis of chemical libraries. Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid generation of a large number of structurally diverse compounds for biological screening. nih.gov Multicomponent reactions are particularly well-suited for this purpose as they can generate significant molecular complexity in a single step, which is efficient for library production. taylorfrancis.com

By systematically varying the starting materials in the three-component reaction involving this compound, a diverse library of analogues can be synthesized. For instance, by using a variety of substituted amines and a range of carbonyl compounds, a library of molecules with different steric and electronic properties can be produced. This diversity-oriented synthesis approach is crucial for exploring the chemical space around a particular pharmacophore. The robust and often high-yielding nature of organozinc-mediated multicomponent reactions facilitates their adaptation to automated parallel synthesis platforms, which are central to high-throughput screening efforts. researchgate.net

The following table provides a representative example of how a chemical library could be generated by varying the amine and carbonyl components in a reaction with this compound.

| Organozinc Reagent | Amine (Variable Component A) | Carbonyl (Variable Component B) | Resulting Library Scaffold |

|---|---|---|---|

| This compound | Amine 1 | Aldehyde 1 | Product A1-B1 |

| This compound | Amine 1 | Aldehyde 2 | Product A1-B2 |

| This compound | Amine 2 | Aldehyde 1 | Product A2-B1 |

| This compound | Amine 2 | Aldehyde 2 | Product A2-B2 |

| This compound | Amine 3 | Aldehyde 3 | Product A3-B3 |

This systematic variation of substrates allows for the creation of a focused library of compounds, which can then be screened for biological activity, accelerating the process of lead identification and optimization in drug discovery programs.

Future Directions and Emerging Research Areas

The field of organometallic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile synthetic methodologies. For a key reagent such as 2-Chlorophenylzinc bromide, future research is poised to capitalize on several emerging areas. These advancements aim to enhance the reagent's utility, improve its synthesis, and expand its application in complex molecule construction, all while adhering to the principles of green chemistry and process optimization.

Q & A

Q. What are the standard synthetic protocols for preparing 2-chlorophenylzinc bromide, and how is reaction efficiency quantified?

- Methodological Answer : this compound is typically synthesized via transmetallation or direct insertion of zinc into the corresponding aryl halide. For example, in the synthesis of ticlopidine, this compound was generated by reacting 2-chlorophenylmagnesium bromide with ZnBr₂. Reaction efficiency is monitored using gas chromatography (GC) to track substrate consumption and quantify yields. Isolated yields are determined after purification, with reported efficiencies reaching 95% under optimized conditions (60°C, 1 hour, excess organozinc reagent) .

Q. Key Parameters :

| Parameter | Value | Role |

|---|---|---|

| Temperature | 60°C | Enhances reaction kinetics |

| Organozinc Equivalents | >3 equiv. | Ensures complete conversion |

| Reaction Time | 1 hour | Balances yield and decomposition risks |

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Characterization involves spectroscopic techniques (e.g., NMR, NMR) to verify the aryl-zinc bond and absence of impurities. GC or high-performance liquid chromatography (HPLC) quantifies purity, while elemental analysis confirms stoichiometry. For instance, GC yield and isolated yield discrepancies in multicomponent reactions highlight the importance of post-synthesis purification steps .

Advanced Research Questions

Q. What strategies optimize yields in multicomponent reactions involving this compound, such as ticlopidine synthesis?

- Methodological Answer : Optimization includes:

- Excess Reagent Use : >3 equivalents of this compound to drive the reaction to completion.

- Paraformaldehyde Activation : Depolymerization at 60°C for 2 hours before use ensures reactivity.

- Temperature Control : Maintaining 60°C minimizes side reactions while maximizing coupling efficiency.

Under these conditions, ticlopidine was synthesized in 95% yield .

Q. Reaction Data :

| Component | Role | Equivalents |

|---|---|---|

| This compound | Nucleophile | 3.0 |

| Paraformaldehyde | Electrophile | 1.8 |

| Amine (Tetrahydrothienopyridine) | Substrate | 1.0 |

Q. How can researchers address discrepancies in reported yields for cross-coupling reactions using this compound?

- Methodological Answer : Yield variations arise from:

- Reagent Purity : Impurities in zinc precursors or aryl halides reduce efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance stability, while protic solvents (e.g., methanol) may quench reactivity.

- Catalyst Compatibility : Palladium or nickel catalysts may be required for specific couplings.

Systematic screening using design-of-experiments (DoE) models can identify critical factors .

Q. What analytical techniques are suitable for detecting bromide byproducts in reactions involving this compound?

- Methodological Answer : Capillary electrophoresis (CE) with UV detection resolves chloride and bromide ions, even in matrices with high chloride concentrations. For example, CE optimized with a buffer co-ion (e.g., borate) achieves baseline separation, while GC-MS identifies volatile brominated intermediates. These methods are critical for environmental and safety compliance .

Q. How does the use of this compound compare to alternative intermediates (e.g., 2-chlorobenzyl chloride) in pharmaceutical synthesis?

- Methodological Answer : this compound offers advantages in one-pot multicomponent reactions, reducing step count and improving atom economy. For ticlopidine, its use achieved 95% yield in a single step, whereas routes using 2-chlorobenzyl chloride require additional functionalization steps (e.g., SN2 substitution), lowering overall efficiency .

Q. Route Comparison :

| Intermediate | Steps | Yield | Key Advantage |

|---|---|---|---|

| This compound | 1 | 95% | Streamlined synthesis |

| 2-Chlorobenzyl chloride | 3+ | 60–80% | Compatibility with non-organometallic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products